2',6-Dibromo-3,4'-bipyridine

Thermal Properties Crystallinity Purification

2',6-Dibromo-3,4'-bipyridine (CAS 942206-16-8) is a heterocyclic building block classified as a dibrominated 3,4'-bipyridine derivative with the molecular formula C₁₀H₆Br₂N₂ and molecular weight 313.98 g/mol. This compound features a unique unsymmetrical 3,4'-connectivity between two pyridine rings, with bromine atoms substituted at the 2'-position of one ring and the 6-position of the other.

Molecular Formula C10H6Br2N2
Molecular Weight 313.98 g/mol
CAS No. 942206-16-8
Cat. No. B1416709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',6-Dibromo-3,4'-bipyridine
CAS942206-16-8
Molecular FormulaC10H6Br2N2
Molecular Weight313.98 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=CC(=NC=C2)Br)Br
InChIInChI=1S/C10H6Br2N2/c11-9-2-1-8(6-14-9)7-3-4-13-10(12)5-7/h1-6H
InChIKeyLGVJILYMUFZGLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',6-Dibromo-3,4'-bipyridine (CAS 942206-16-8): Core Physicochemical and Reactivity Profile for Procurement Decisions


2',6-Dibromo-3,4'-bipyridine (CAS 942206-16-8) is a heterocyclic building block classified as a dibrominated 3,4'-bipyridine derivative with the molecular formula C₁₀H₆Br₂N₂ and molecular weight 313.98 g/mol . This compound features a unique unsymmetrical 3,4'-connectivity between two pyridine rings, with bromine atoms substituted at the 2'-position of one ring and the 6-position of the other . The specific substitution pattern imparts distinct steric and electronic properties that govern its reactivity in transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings, making it a versatile intermediate for constructing complex molecular architectures . Key physical properties include a melting point of 189–193 °C, a predicted boiling point of 386.2±37.0 °C, and a computed LogP of approximately 3.5, which are critical parameters for handling, storage, and purification [1].

Why 2',6-Dibromo-3,4'-bipyridine (942206-16-8) Cannot Be Substituted with Other Dibromobipyridine Isomers


Dibromobipyridine isomers are not functionally interchangeable because the precise location of bromine atoms relative to the bipyridine linkage determines regioisomeric identity, which in turn dictates cross-coupling regioselectivity, the steric and electronic environment of the resulting metal complexes, and the physicochemical properties of downstream products . While compounds like 5,5'-dibromo-2,2'-bipyridine (CAS 15862-18-7) and 3,3'-dibromo-2,2'-bipyridine (CAS 1189043-17-1) share the same molecular formula and weight (C₁₀H₆Br₂N₂, 313.98 g/mol), their divergent bromine substitution patterns yield fundamentally different reactivity profiles . The unsymmetrical 3,4'-connectivity and 2',6-substitution of 942206-16-8 create a unique scaffold that cannot be replicated by any symmetric 2,2'- or 4,4'-bipyridine isomer, directly impacting synthetic route design, yield optimization, and the properties of final compounds in applications ranging from metal-organic frameworks to medicinal chemistry [1].

Quantitative Differentiation of 2',6-Dibromo-3,4'-bipyridine (942206-16-8) Against Closest Analogs


Melting Point Distinction: 2',6-Dibromo-3,4'-bipyridine vs. 5,5'-Dibromo-2,2'-bipyridine

2',6-Dibromo-3,4'-bipyridine (CAS 942206-16-8) exhibits a melting point of 189–193 °C , which is significantly lower than the melting point of the isomeric 5,5'-dibromo-2,2'-bipyridine (CAS 15862-18-7), which melts at 225–229 °C . This ~36 °C difference in melting point has direct implications for compound purification by recrystallization and for thermal stability considerations in downstream synthetic applications .

Thermal Properties Crystallinity Purification

Lipophilicity Differentiation: 2',6-Dibromo-3,4'-bipyridine vs. 3,3'-Dibromo-2,2'-bipyridine

The computed octanol-water partition coefficient (LogP) for 2',6-dibromo-3,4'-bipyridine is 3.5 [1]. This is nearly identical to the LogP value of 3.49 reported for 3,3'-dibromo-2,2'-bipyridine (CAS 1189043-17-1) , indicating that the two isomers have comparable overall lipophilicity despite different substitution patterns. The topological polar surface area (TPSA) of 2',6-dibromo-3,4'-bipyridine is 25.8 Ų [1], which is double the TPSA of the simpler 2,6-dibromopyridine (TPSA = 12.9 Ų) [2].

Lipophilicity ADME Properties Solubility

Reactivity Distinction: 2',6-Dibromo-3,4'-bipyridine Enables Sequential Cross-Coupling vs. Symmetric Dimerization of 2,5-Dibromopyridine

Dibrominated pyridines and bipyridines serve as key intermediates for constructing larger heteroaromatic systems via cross-coupling. While the Heck reaction of 2,5-dibromopyridine unexpectedly leads to palladium-catalyzed dimerization, affording 5,5'-dibromo-2,2'-bipyridine as the product [1], the 2',6-dibromo-3,4'-bipyridine scaffold is specifically designed for sequential, regioselective Suzuki-Miyaura or Negishi cross-couplings to build unsymmetrical terpyridine and higher oligopyridine architectures . This fundamental difference in reaction outcome means that 942206-16-8 provides a pre-formed bipyridine core with two distinct reactive sites for orthogonal functionalization, whereas dibromopyridines require in situ bipyridine formation.

Cross-Coupling Regioselectivity Synthetic Utility

Molecular Weight and Exact Mass: 2',6-Dibromo-3,4'-bipyridine vs. 2,6-Dibromopyridine

2',6-Dibromo-3,4'-bipyridine (C₁₀H₆Br₂N₂) has a molecular weight of 313.98 g/mol and an exact mass of 311.890 g/mol . In contrast, the simpler building block 2,6-dibromopyridine (C₅H₃Br₂N, CAS 626-05-1) has a molecular weight of 236.89 g/mol [1]. This ~77 g/mol difference reflects the presence of the second pyridine ring in the bipyridine scaffold, which fundamentally alters the compound's role in synthesis: 2,6-dibromopyridine is a monocyclic electrophile for single couplings, while 942206-16-8 is a bicyclic scaffold for constructing oligopyridine ligands and extended π-conjugated systems .

Molecular Properties Mass Spectrometry Structure Confirmation

Commercial Availability and Purity Grades: 2',6-Dibromo-3,4'-bipyridine vs. Symmetric Isomers

2',6-Dibromo-3,4'-bipyridine (942206-16-8) is commercially available from major suppliers including Thermo Scientific (Alfa Aesar) and Santa Cruz Biotechnology in purities of 95% and 97% respectively . The compound is also listed with NLT 98% purity from specialized chemical suppliers . In contrast, symmetric isomers such as 5,5'-dibromo-2,2'-bipyridine (CAS 15862-18-7) are more widely available due to simpler synthetic routes . The unsymmetrical nature of 942206-16-8 makes it a more specialized building block, often requiring procurement from dedicated research chemical suppliers rather than commodity chemical distributors, which may impact lead times and minimum order quantities.

Supply Chain Purity Procurement

Optimal Research and Industrial Use Cases for 2',6-Dibromo-3,4'-bipyridine (CAS 942206-16-8) Based on Evidence


Synthesis of Unsymmetrical Oligopyridine Ligands for Coordination Chemistry and Catalysis

The unsymmetrical 3,4'-bipyridine core of 942206-16-8 provides an ideal scaffold for constructing terpyridine and higher oligopyridine ligands with precise control over metal-binding geometry . Sequential, regioselective Suzuki-Miyaura or Negishi cross-coupling at the two distinct bromine positions (2' and 6) enables orthogonal introduction of different functional groups or heteroaryl substituents . This is particularly valuable for designing ligands with tailored steric and electronic properties for transition metal catalysis, where the 3,4'-connectivity offers a different bite angle and coordination environment compared to the more common 2,2'-bipyridine-based ligands [1].

Building Blocks for Medicinal Chemistry and Drug Discovery

2',6-Dibromo-3,4'-bipyridine serves as a versatile intermediate for the synthesis of bipyridine-containing bioactive molecules . The LogP of 3.5 and TPSA of 25.8 Ų place the compound within favorable physicochemical space for CNS drug discovery, while the two bromine handles allow for rapid diversification of lead series via parallel synthesis approaches . The compound's melting point (189–193 °C) ensures it can be handled as a stable solid without requiring low-temperature storage, simplifying inventory management in medicinal chemistry laboratories [1].

Precursor for Electrochromic Materials and Viologen Analogs

The 3,4'-bipyridine scaffold, when functionalized via the bromine atoms of 942206-16-8, provides access to novel pyridyl-spaced viologens and electrochromic materials . Research on related bromo-bipyridine systems has demonstrated that the position of substitution dramatically influences the electrochemical properties of derived viologen salts, including reduction potentials and the color of the radical cation state . The specific 2',6-dibromo substitution pattern of 942206-16-8 offers a unique entry point for constructing N-quaternized materials with tunable electrochromic responses distinct from those derived from 2,2'- or 4,4'-bipyridine isomers [1].

Metal-Organic Frameworks (MOFs) and Supramolecular Assemblies

Dibromobipyridines are key precursors for incorporating bipyridine metal-binding motifs into extended porous frameworks . The unsymmetrical 3,4'-connectivity of 942206-16-8 introduces a degree of geometric asymmetry that can be exploited to construct MOFs and coordination polymers with anisotropic pore structures and unique guest-binding properties . Unlike symmetric 4,4'-bipyridine linkers that yield regular grid-like networks, the 3,4'-bipyridine core derived from 942206-16-8 forces a non-linear connectivity that can generate helical or chiral supramolecular architectures when elaborated via cross-coupling [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2',6-Dibromo-3,4'-bipyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.